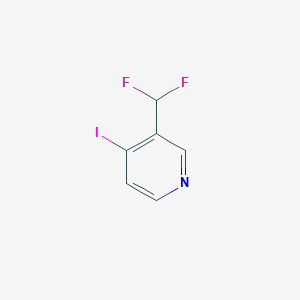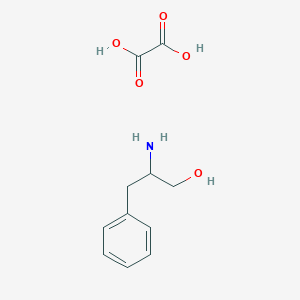
2-Amino-3-phenylpropan-1-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-phenylpropan-1-ol oxalate is a chemical compound with the molecular formula C11H15NO5 It is a derivative of 2-Amino-3-phenylpropan-1-ol, which is known for its applications in various fields of chemistry and biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylpropan-1-ol oxalate typically involves the reaction of 2-Amino-3-phenylpropan-1-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving 2-Amino-3-phenylpropan-1-ol in a suitable solvent, followed by the addition of oxalic acid. The mixture is then stirred and heated to facilitate the reaction. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Amino-3-phenylpropan-1-ol oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
2-Amino-3-phenylpropan-1-ol oxalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-Amino-3-phenylpropan-1-ol oxalate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Dapoxetine: A selective serotonin reuptake inhibitor used for the treatment of premature ejaculation[][4].
Uniqueness
2-Amino-3-phenylpropan-1-ol oxalate is unique due to its specific chemical structure and properties, which make it suitable for a variety of research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds[4][4].
特性
分子式 |
C11H15NO5 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
2-amino-3-phenylpropan-1-ol;oxalic acid |
InChI |
InChI=1S/C9H13NO.C2H2O4/c10-9(7-11)6-8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5,9,11H,6-7,10H2;(H,3,4)(H,5,6) |
InChIキー |
ZVRNHZQMHFXSDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CO)N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)
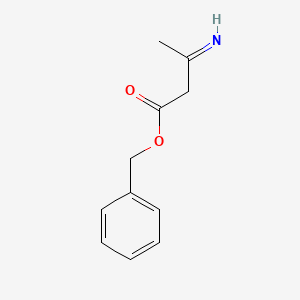
![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
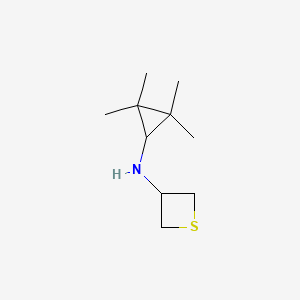

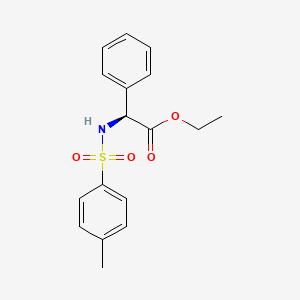

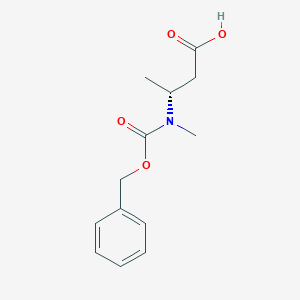
![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
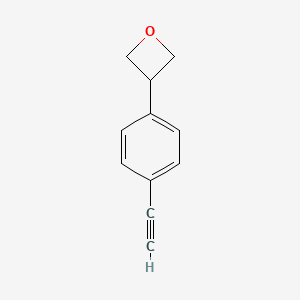
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)
